

Spectroscopic Analysis of 6-Phenylhex-5-en-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenylhex-5-en-2-ol

Cat. No.: B15315251

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Disclaimer: Direct, empirically-validated spectroscopic data (NMR, IR, MS) for **6-phenylhex-5-en-2-ol** is not readily available in public spectral databases. This guide provides a predictive analysis based on established spectroscopic principles and data from structurally similar compounds. The presented data is intended to serve as a reference for researchers and scientists in the fields of organic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-phenylhex-5-en-2-ol**. These predictions are derived from the analysis of characteristic functional groups and the overall molecular structure.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	m	5H	Ar-H
~6.50	d	1H	Ph-CH=
~6.20	dt	1H	=CH-CH ₂
~3.85	m	1H	CH-OH
~2.30	q	2H	=CH-CH ₂
~1.65	m	2H	CH ₂ -CH(OH)
~1.25	d	3H	CH ₃
~1.60 (broad)	s	1H	OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~137.5	Ar-C (quaternary)
~130.0	Ph-CH=
~128.5	Ar-CH
~127.0	Ar-CH
~126.0	Ar-CH
~129.0	=CH-CH ₂
~67.5	CH-OH
~35.0	=CH-CH ₂
~30.0	CH ₂ -CH(OH)
~23.5	CH ₃

Predicted Infrared (IR) Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~3080, 3060, 3030	Medium	C-H stretch (aromatic & vinylic)
~2960, 2925, 2870	Medium-Strong	C-H stretch (aliphatic)
~1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
~1650	Weak	C=C stretch (alkene)
~1070	Strong	C-O stretch
~965	Strong	=C-H bend (trans alkene)
~750, 690	Strong	C-H bend (monosubstituted benzene)

Predicted Mass Spectrometry (MS) Data

m/z	Predicted Assignment
176	[M] ⁺ (Molecular Ion)
158	[M - H ₂ O] ⁺
133	[M - CH ₃ CHO] ⁺
117	[C ₉ H ₉] ⁺ (loss of C ₄ H ₇ O)
91	[C ₇ H ₇] ⁺ (tropylium ion)
45	[C ₂ H ₅ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **6-phenylhex-5-en-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of purified **6-phenylhex-5-en-2-ol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, depending on sample concentration).
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid/Oil):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a single drop of neat **6-phenylhex-5-en-2-ol** directly onto the center of the ATR crystal.

Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually displayed in terms of transmittance or absorbance.

Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.

- Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation:

- Prepare a dilute solution of **6-phenylhex-5-en-2-ol** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters (Typical):

- Injection Volume: 1 μ L.
- Injector Temperature: 250 $^{\circ}$ C.
- Carrier Gas: Helium.
- Oven Program: Start at 50 $^{\circ}$ C, hold for 1 minute, then ramp to 280 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
- Transfer Line Temperature: 280 $^{\circ}$ C.

MS Parameters (EI):

- Ionization Energy: 70 eV.
- Source Temperature: 230 $^{\circ}$ C.
- Mass Range: m/z 40-500.

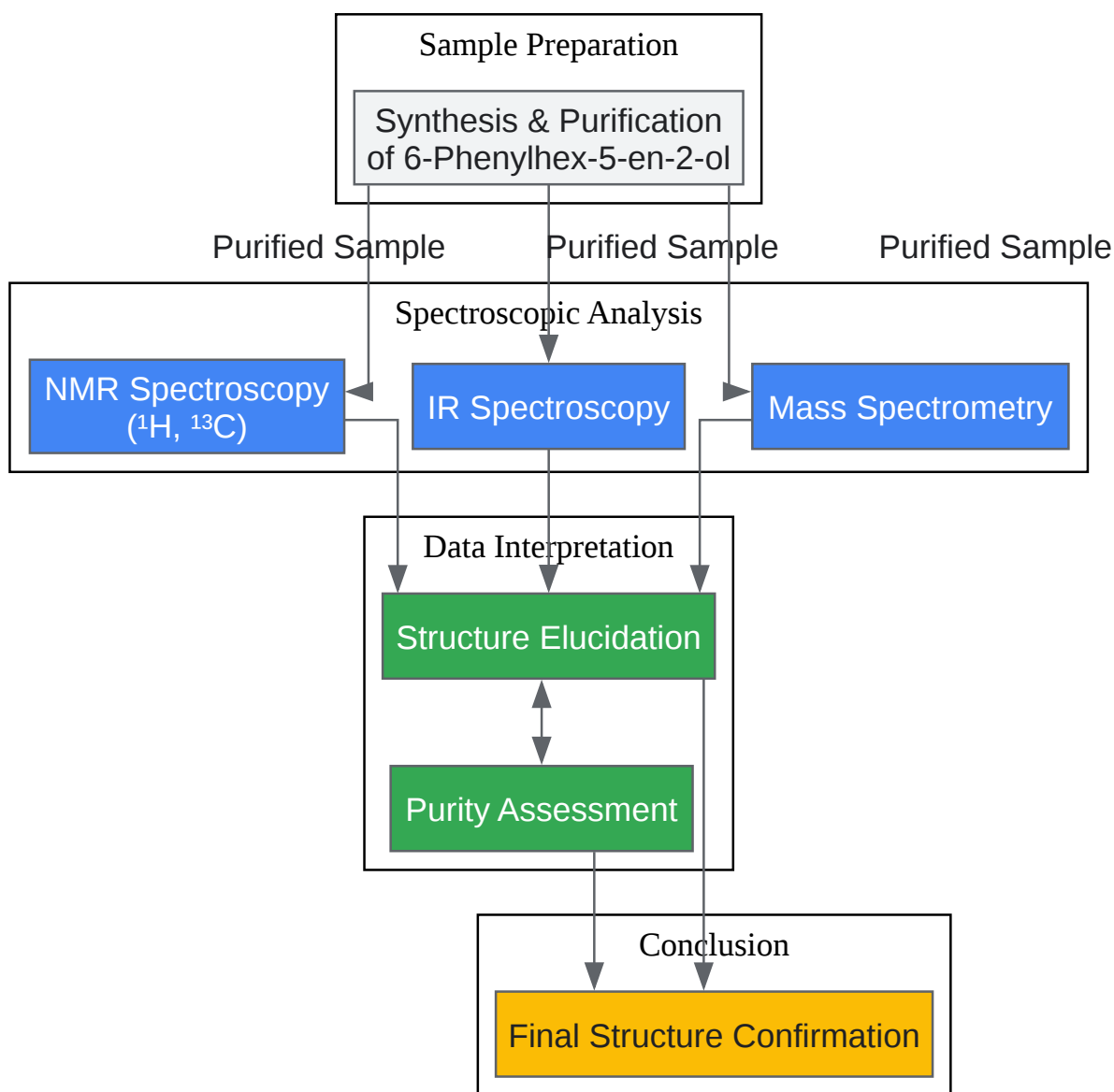
Data Processing:

- The total ion chromatogram (TIC) from the GC will show the retention time of the compound.
- The mass spectrum corresponding to the GC peak of **6-phenylhex-5-en-2-ol** is extracted.

- Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-phenylhex-5-en-2-ol**.



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Caption: General workflow for spectroscopic analysis.

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